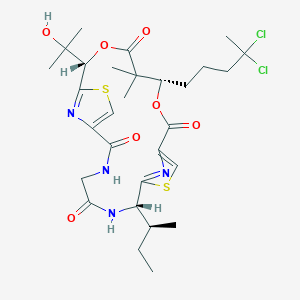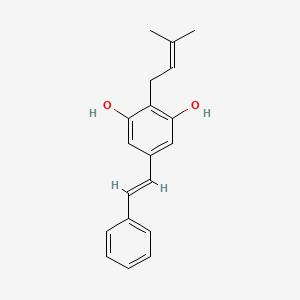
Chiricanine A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chiricanine A is a natural product found in Lonchocarpus chiricanus with data available.
Aplicaciones Científicas De Investigación
Synthesis of Chiricanine A : The first and efficient syntheses of chiricanine A, a naturally occurring prenylated stilbene, were described by (Park, Lee, & Lee, 2011). This synthesis was accomplished using pinosylvin and aimed to explore its potential applications in various fields.
Isolation and Structural Analysis : Chiricanine A was isolated from the root bark of Lonchocarpus chiricanus, as detailed by (Ioset, Marston, Gupta, & Hostettmann, 2001). The study resolved its structure using spectrometric methods and found that it demonstrated antifungal effects against Cladosporium cucumerinum and was toxic to larvae of the yellow fever-transmitting mosquito Aedes aegypti.
Enantioselective Total Synthesis : The first enantioselective total synthesis of chiricanine B, a closely related compound, was achieved by (Li, Hu, Xie, & Chen, 2003). This synthesis provided insights into the chemical properties and potential applications of chiricanine A.
Ethnopharmacology Trends : Research in ethnopharmacology, including the study of compounds like chiricanine A, is crucial for understanding traditional cures and developing new drugs, as outlined by (Gilani & Atta-ur-Rahman, 2005).
Potential in Drug Development : The importance of natural products like chiricanine A in drug development is highlighted by their widespread use in various pharmacological classes, as discussed by (Gilani & Atta‐ur‐Rahman, 2005).
Propiedades
Nombre del producto |
Chiricanine A |
|---|---|
Fórmula molecular |
C19H20O2 |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-10,12-13,20-21H,11H2,1-2H3/b10-9+ |
Clave InChI |
LJFRYKIVTYCTIO-MDZDMXLPSA-N |
SMILES isomérico |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)C |
SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C |
SMILES canónico |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C |
Sinónimos |
chiricanine A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)
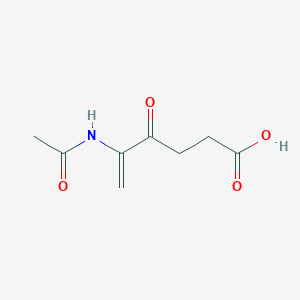
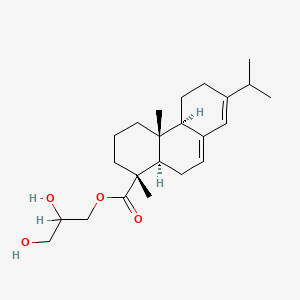
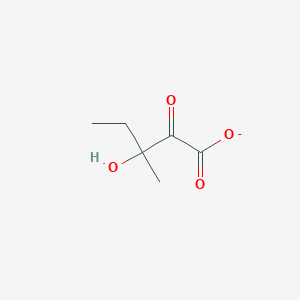
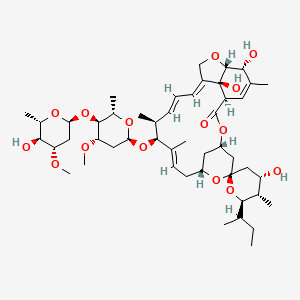
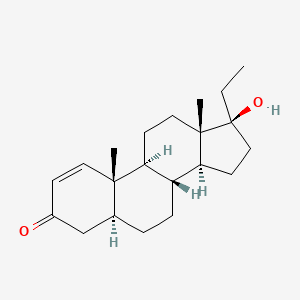

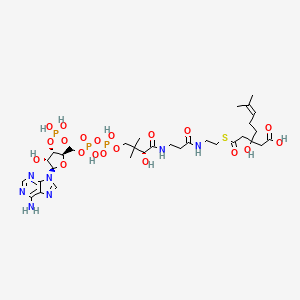
![[(1S,1'R,6S,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B1247708.png)
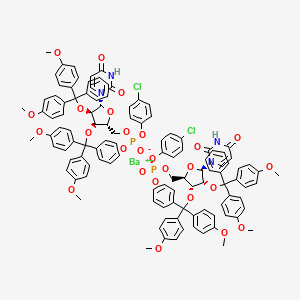
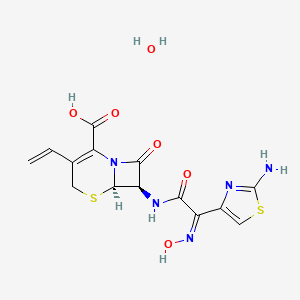
![(3-{4-[1-(4-{2-[4-(3-Diethylamino-propoxy)-phenyl]-benzoimidazol-1-yl}-butyl)-1H-benzoimidazol-2-yl]-phenoxy}-propyl)-diethyl-amine](/img/structure/B1247712.png)
